

High-Purity 16-Mercaptohexadecanamide: Sourcing, Stability, and SAM Engineering

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Compound of Interest

Compound Name: 16-Mercaptohexadecanamide

CAS No.: 124536-79-4

Cat. No.: B12053831

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Executive Summary: The Stability Imperative

In the development of high-performance biosensors—particularly Surface Plasmon Resonance (SPR) and electrochemical impedance spectroscopy (EIS) platforms—**16-Mercaptohexadecanamide** (MHDA) serves a critical, niche function.^[1] Unlike its carboxylic acid counterpart (16-MHA), the amide derivative creates a neutral, hydrophilic interface that is uniquely stabilized by a lateral hydrogen-bonding network.

This guide addresses a current supply chain challenge: the discontinuation of this specific catalog item by major generalist suppliers (e.g., Sigma-Aldrich) and the pivot required toward specialized synthesis houses.^[1] It details the sourcing strategy, the molecular mechanics of the amide-stabilized monolayer, and a self-validating protocol for defect-free Self-Assembled Monolayer (SAM) formation.

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Technical Deep Dive: The Amide Advantage The Hydrogen-Bonding Network

The primary reason to select **16-Mercaptohexadecanamide** over standard alkanethiols or PEG-thiols is mechanical and thermal stability.

In a packed SAM on Gold (Au), the amide groups (

) of adjacent chains align to form a lateral hydrogen-bonding network (inter-chain hydrogen bonds).[1] This network acts as a "molecular zipper," significantly increasing the energy barrier required for desorption or defect formation.

- Mechanism: The amide protons () act as donors, and the carbonyl oxygens () act as acceptors.[1]
- Result: The SAM exhibits higher resistance to solvent washing, shear stress in flow cells, and thermal desorption compared to non-stabilized thiols.

Critical Quality Attributes (CQAs)

For the H-bond network to form effectively, the purity of the precursor is non-negotiable.[1]

Attribute	Specification	Scientific Rationale
Purity (HPLC)		Impurities () disrupt the hexagonal packing lattice, preventing the H-bond "zipper" from closing. [1]
Disulfide Content		While disulfides can form SAMs, their adsorption kinetics are slower (approx. 40% slower), leading to domain boundaries and "pinhole" defects.[1]
Chain Homogeneity	()	Mixed chain lengths prevent the vertical alignment necessary for the amide groups to interact laterally.[1]

Commercial Supplier Landscape

Following the discontinuation of CAS 124536-79-4 by Merck/Sigma-Aldrich, the supply chain has bifurcated into Catalog Suppliers (Stocked) and Boutique Synthesis (Made-to-Order).[1]

Validated Suppliers[1]

1. Toronto Research Chemicals (TRC)[1][2][3][4]

- Status: Primary Source
- Product: **16-Mercaptohexadecanamide**[5][6][7][8]
- Catalog #: BDO1219706[1][5]
- Purity: Typically >95-98%
- Notes: TRC specializes in complex organic synthesis and is currently the most reliable source for the specific amide derivative without requiring a custom synthesis contract.

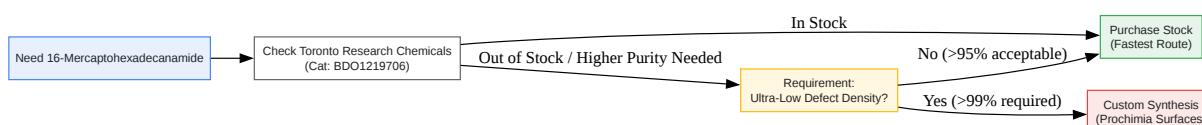
2. Prochimia Surfaces

- Status: Gold Standard (Boutique)[1]
- Specialty: High-purity SAM reagents.
- Offerings: While they list extensive PEG-thiols and acid-thiols, they offer "Ultrapure Grade" custom synthesis for amide derivatives.
- Why Choose: If your application requires <0.5% defect density (e.g., single-molecule detection), Prochimia's purification process (often involving extra recrystallization steps under Argon) is superior.[1]

3. Frontier Specialty Chemicals

- Status: Precursor Source
- Product: 16-Mercaptohexadecan-1-ol[9][10]
- Utility: If the amide is unavailable, the alcohol can be converted, though this is not recommended for non-synthetic labs.

Sourcing Decision Logic[1]



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Figure 1: Decision tree for sourcing **16-Mercaptohexadecanamide** based on availability and purity requirements.

Self-Validating Experimental Protocol

Objective: Formation of a highly ordered, amide-stabilized SAM on Gold. Pre-requisite: All glassware must be cleaned with Piranha solution (3:1

) or Oxygen Plasma.^[1] Caution: Piranha solution reacts violently with organics.^[1]

Phase 1: Substrate Preparation

- Gold Deposition: Use Template Stripped Gold (TSG) if possible for atomic flatness.^[1] If using sputtered gold, anneal the slide with a hydrogen flame for 30 seconds to increase grain size (Au(111) terraces).^[1]
- Validation: Measure contact angle with water. Clean gold should be (highly wetting).^[1]

Phase 2: Monolayer Assembly

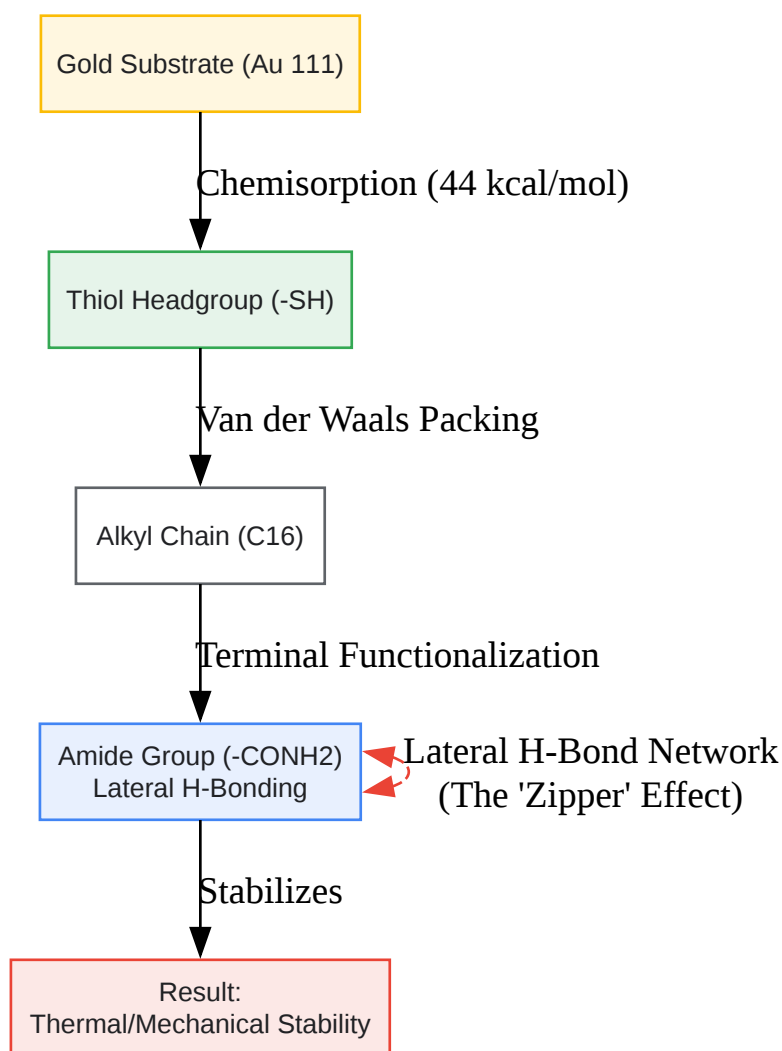
- Solvent Choice: Absolute Ethanol (degassed).^[1]
 - Why: Ethanol is standard, but degassing is critical to prevent the oxidation of thiols to sulfonates or disulfides before adsorption.
- Concentration: Prepare a 1 mM solution of **16-Mercaptohexadecanamide**.
- Incubation: Immerse the gold slide for 24 to 48 hours at room temperature in the dark.
 - Critical Insight: Unlike simple alkanethiols which form in minutes, the amide H-bond network requires time to anneal. Short incubation (<12h) results in a disordered "glassy" state rather than a crystalline lattice.^[1]
- Rinsing: Rinse copiously with Ethanol, then DI water, then Ethanol again. Dry under a stream of Nitrogen.^[1]

Phase 3: Characterization (Self-Validation)

Every SAM must be validated before use in an assay.^[1]

Method	Expected Result	Interpretation
Contact Angle (Water)		<p>The amide surface is hydrophilic but not wetting.</p> <p>implies methyl contamination;</p> <p>implies oxidation/disorder.</p>
Cyclic Voltammetry	Blockage of Redox Probe	<p>Using</p> <p>, the SAM should act as an insulator.[1] Any peak current indicates pinhole defects.[1]</p>
Ellipsometry	Thickness	<p>Consistent with a C16 chain tilted at</p> <p>.</p>

Molecular Stabilization Diagram[1]



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Figure 2: The structural hierarchy of the SAM.[1] The red dashed line represents the lateral hydrogen bonding between amide groups that provides superior stability over standard alkanethiols.

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